
N-Pentadecyl-D31 alcohol
Overview
Description
N-Pentadecyl-D31 alcohol is a useful research compound. Its molecular formula is C15H32O and its molecular weight is 259.6 g/mol. The purity is usually 95%.
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Biological Activity
N-Pentadecyl-D31 alcohol, also known as 1-pentadecanol or pentadecan-1-ol, is a long-chain fatty alcohol that has garnered attention for its various biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, potential applications in pharmaceuticals, and relevant research findings.
This compound is characterized by a long hydrophobic alkyl chain, which contributes to its unique biological properties. It is a saturated primary alcohol with the molecular formula . At room temperature, it appears as a white, flaky solid and has low toxicity levels when administered orally, through the skin, or via inhalation. However, it may cause irritation upon prolonged contact with skin or eyes .
Antimicrobial Activity
One of the most significant aspects of this compound is its antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains:
- Against Propionibacterium acnes :
-
Against Brevibacterium ammoniagenes :
- MIC: 6.25 μg/mL
-
Against Pityrosporum ovale :
- MIC: Greater than 800 μg/mL (indicating no significant effect)
These findings suggest that this compound exhibits selective antimicrobial properties, particularly against P. acnes, making it a potential candidate for anti-acne treatments .
Cosmetic and Pharmaceutical Uses
Due to its antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating acne and other skin conditions. Its ability to inhibit specific bacteria without broadly affecting other Gram-positive bacteria makes it an attractive option for targeted therapies.
Mycobactericidal Properties
A computational study evaluated this compound's potential as a mycobactericidal agent against Mycobacterium tuberculosis. The study assessed binding energies with various receptors involved in mycobacterial metabolism:
- Binding Energies :
- InhA: −4.9 kcal/mol
- MabA: −4.9 kcal/mol
- PanK: −5.5 kcal/mol
These results indicate that this compound possesses considerable binding affinity to these targets, suggesting potential for development as a mycobactericidal agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in 1994 focused on the effectiveness of long-chain alcohols against P. acnes, establishing the compound's low MIC as a benchmark for future research .
- Computational Chemistry Analysis : A 2018 study utilized computational methods to assess the compound's potential as a disinfectant against mycobacterial infections, providing insights into its binding characteristics with key enzymes involved in mycobacterial growth .
- Bioactivity Databases : The PubChem database offers extensive bioactivity summaries for compounds like this compound, allowing researchers to explore its biological profile across various assays and applications .
Summary Table of Biological Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Propionibacterium acnes | 0.78 μg/mL | 1.56 μg/mL |
Brevibacterium ammoniagenes | 6.25 μg/mL | Not specified |
Pityrosporum ovale | >800 μg/mL | Not specified |
Scientific Research Applications
Antimicrobial Properties
N-Pentadecyl-D31 alcohol has been studied for its antimicrobial activities, particularly against Propionibacterium acnes, the bacterium responsible for acne. Research indicates that it has a minimum inhibitory concentration (MIC) of 0.78 μg/mL, making it one of the most effective primary alcohols against this pathogen. Further studies have confirmed its selective antimicrobial activity without significant effects on other Gram-positive bacteria .
Potential as a Mycobactericidal Agent
A computational chemistry study evaluated the potential of this compound as a mycobactericidal agent for controlling Mycobacterium tuberculosis. The binding energy of this compound with various receptors was assessed, showing promising results that suggest its effectiveness as a reference compound for developing targeted mycobactericidal agents .
Feedstock for Surfactants
This compound serves as a feedstock in the production of surfactants through ethoxylation and sulfation processes. These surfactants are essential in various applications, including detergents and industrial cleaning agents .
Pharmaceutical Formulations
Due to its low toxicity and compatibility with various polymers, this compound is utilized in pharmaceutical formulations, particularly in topical applications such as lotions and creams. Its emollient properties make it suitable for enhancing skin hydration and barrier function .
Case Study 1: Antimicrobial Efficacy Against Acne
A study conducted in 1994 evaluated the efficacy of this compound against Propionibacterium acnes. The findings highlighted its low MIC compared to shorter-chain fatty acids and alcohols, establishing it as a viable candidate for acne treatment formulations.
Case Study 2: Mycobactericidal Activity
In a recent computational study (2018), researchers investigated the interactions between this compound and mycobacterial receptors. The study found that the binding energies suggest potential for further development into effective mycobactericidal agents.
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Antimicrobial Activity | Effective against Propionibacterium acnes | MIC = 0.78 μg/mL |
Mycobactericidal Agent | Potential use against Mycobacterium tuberculosis | Binding energy indicates effectiveness |
Surfactant Production | Used in ethoxylation and sulfation processes | Important for detergent formulations |
Pharmaceutical Formulations | Emollient in creams and lotions | Enhances skin hydration |
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUXOLGHVXAEO-SAQPIRCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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